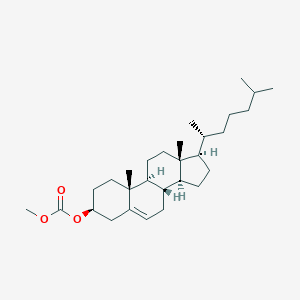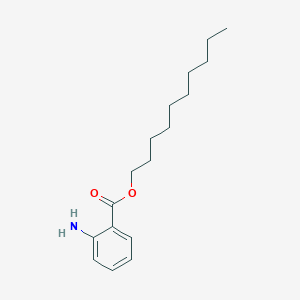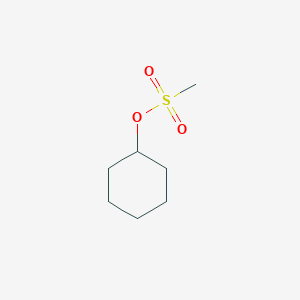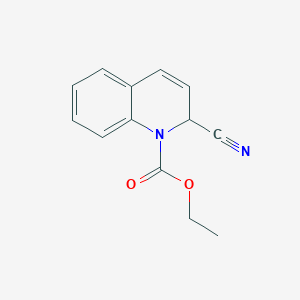
Ethyl 2-cyano-1(2H)-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-1(2H)-quinolinecarboxylate is a chemical compound with the molecular formula C13H10N2O2. It is commonly used in scientific research as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate is not well understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cellular signaling pathways.
Biochemische Und Physiologische Effekte
Ethyl 2-cyano-1(2H)-quinolinecarboxylate has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit antitumor activity, by inhibiting the growth of various cancer cell lines. It has also been found to exhibit antimicrobial activity, by inhibiting the growth of various bacteria and fungi. Additionally, it has been found to exhibit antiviral activity, by inhibiting the replication of various viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 2-cyano-1(2H)-quinolinecarboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, which have a range of biological activities. Additionally, it can be used in the synthesis of fluorescent dyes, which have applications in biological imaging. One of the limitations of using ethyl 2-cyano-1(2H)-quinolinecarboxylate in lab experiments is its low yield. The yield of the reaction is typically around 60-70%, which can limit its use in large-scale synthesis.
Zukünftige Richtungen
There are several future directions for the use of ethyl 2-cyano-1(2H)-quinolinecarboxylate in scientific research. One direction is the synthesis of novel quinoline-based compounds, which have a range of biological activities. Another direction is the development of new fluorescent dyes, which have improved properties for biological imaging. Additionally, the mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate could be further investigated, to better understand its role in cellular processes.
Synthesemethoden
Ethyl 2-cyano-1(2H)-quinolinecarboxylate can be synthesized by the reaction of ethyl cyanoacetate and 2-aminoacetophenone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of the reaction is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-1(2H)-quinolinecarboxylate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of various quinoline-based compounds, which have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral activities. Ethyl 2-cyano-1(2H)-quinolinecarboxylate is also used in the synthesis of fluorescent dyes, which have applications in biological imaging.
Eigenschaften
CAS-Nummer |
17954-23-3 |
|---|---|
Produktname |
Ethyl 2-cyano-1(2H)-quinolinecarboxylate |
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
ethyl 2-cyano-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-11(9-14)8-7-10-5-3-4-6-12(10)15/h3-8,11H,2H2,1H3 |
InChI-Schlüssel |
QFAHEDSFVHOFGW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Kanonische SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Andere CAS-Nummern |
17954-23-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



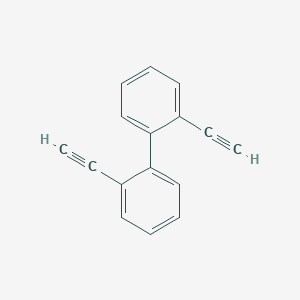
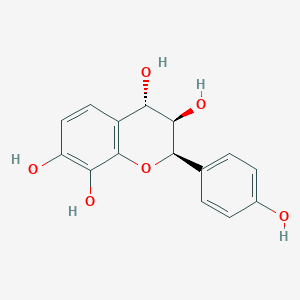
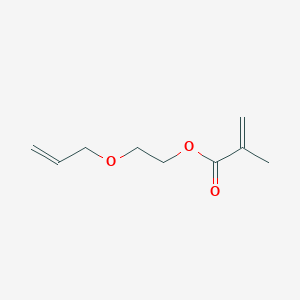
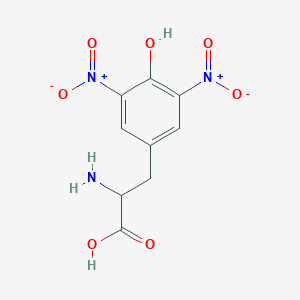
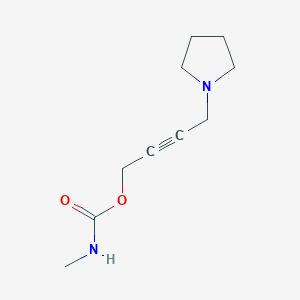
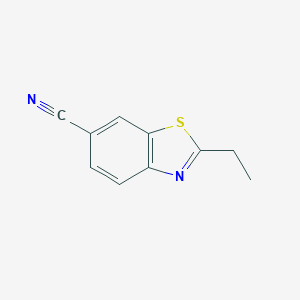
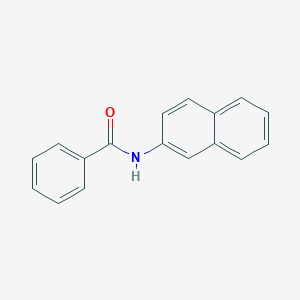
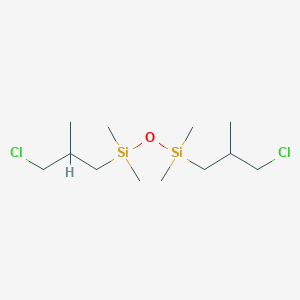
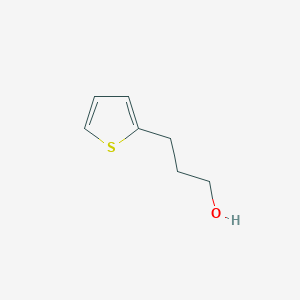
![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
